molecular formula C25H22N4O4 B264908 N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

Cat. No. B264908
M. Wt: 442.5 g/mol
InChI Key: VZGHQUNPOUCOHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4). TLR4 is a protein that is involved in the recognition of bacterial lipopolysaccharides and plays a key role in the innate immune response. TAK-242 has been shown to have potential therapeutic applications in a variety of inflammatory and infectious diseases.

Mechanism of Action

N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide acts as a selective inhibitor of TLR4 signaling by binding to an intracellular domain of the receptor called Toll/interleukin-1 receptor (TIR) domain. This prevents the recruitment of downstream signaling molecules, ultimately leading to the inhibition of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of pro-inflammatory cytokine production, reduction of oxidative stress, and modulation of immune cell function. It has also been shown to have protective effects in animal models of sepsis, reducing mortality and improving organ function.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide as a research tool is its selectivity for TLR4 signaling, which allows for specific inhibition of this pathway. However, one limitation is that this compound may not be effective in all models of inflammation, as TLR4-independent pathways may also contribute to the inflammatory response.

Future Directions

Future research on N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide may focus on its potential therapeutic applications in a variety of inflammatory and infectious diseases, as well as its potential use as a research tool to study TLR4 signaling and immune cell function. Other areas of interest may include the development of more selective TLR4 inhibitors, as well as the identification of biomarkers that can predict response to this compound treatment.

Synthesis Methods

The synthesis of N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide involves several steps, starting with the reaction of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline with 2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid. This intermediate is then reacted with acetic anhydride to yield the final product, this compound.

Scientific Research Applications

N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide has been extensively studied for its potential therapeutic applications in a variety of inflammatory and infectious diseases. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in response to TLR4 activation, and has been demonstrated to have anti-inflammatory effects in animal models of sepsis, rheumatoid arthritis, and other inflammatory diseases.

properties

Molecular Formula

C25H22N4O4

Molecular Weight

442.5 g/mol

IUPAC Name

N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C25H22N4O4/c1-14-11-32-23-16(3)24-20(8-19(14)23)15(2)21(25(31)33-24)9-22(30)28-18-6-4-17(5-7-18)10-29-13-26-12-27-29/h4-8,11-13H,9-10H2,1-3H3,(H,28,30)

InChI Key

VZGHQUNPOUCOHY-UHFFFAOYSA-N

SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NC4=CC=C(C=C4)CN5C=NC=N5)C)C

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NC4=CC=C(C=C4)CN5C=NC=N5)C)C

Origin of Product

United States

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